Triazolealanine
Overview
Description
Triazoles are a group of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their significant biological and pharmacological properties . They are used in drug design and have shown to have multidirectional biological activity .
Synthesis Analysis
The synthesis of triazoles involves various methods. One of the methods includes the click chemistry method of the Cu-catalyzed azide–alkyne cycloaddition reaction (CuAAC) which can synthesize 1,2,3-triazole in high yield .
Molecular Structure Analysis
Triazoles exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . The triazole ring tends to prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .
Chemical Reactions Analysis
The triazole ring exhibits different tautomeric forms, which are important to understand the chemical reactivity of compounds and their impact on biological systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles are important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .
Scientific Research Applications
Cellular Protein Synthesis and Surface Labeling
Triazolealanine, specifically azidoalanine, has been studied for its interaction with cellular protein synthesis machinery. An improved protocol for copper-catalyzed triazole formation on bacterial cell surfaces demonstrated that azidoalanine, along with other methionine analogues, can be used for extensive cell surface labeling. This application is crucial in understanding protein synthesis and cellular interaction at a molecular level (Link, Vink, & Tirrell, 2004).
Supramolecular and Coordination Chemistry
Research on 1,2,3-triazoles, including derivatives of triazolealanine, has grown significantly due to their unique properties in supramolecular interactions. These interactions have led to various applications in supramolecular and coordination chemistry. The nitrogen-rich triazole structure, with its highly polarized carbon atom, facilitates the complexation of anions through hydrogen and halogen bonding. This characteristic opens doors for various innovative applications in areas such as anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Physical and Thermal Property Alteration
Triazole compounds, including triazolealanine derivatives, have been researched for their physical and thermal properties. Studies have shown that these compounds can undergo significant alterations in their physical and thermal characteristics, such as changes in unit cell volume, molecular weight, and crystallite size. These changes highlight the potential of triazolealanine derivatives in the development of materials with tailored physical properties (Trivedi et al., 2015).
Corrosion Control and Paint Pigments
In the field of materials science, triazole derivatives have been applied as corrosion control agents. Specifically, triazole has been utilized in the modification of water-soluble particles through plasma polymerization techniques. This novel approach has been shown to effectively control corrosion, highlighting the potential of triazolealanine derivatives in industrial applications, such as in the formulation of slow-release paint pigments for metal protection (Yang & Ooij, 2004).
Future Directions
properties
IUPAC Name |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPORZWUTKSILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triazolealanine | |
CAS RN |
10109-05-4 | |
Record name | α-Amino-1H-1,2,4-triazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10109-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triazolealanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC76227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-triazolyl-3-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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